2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a piperazine ring, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate aldehyde or ketone to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, including vasoconstriction and neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other arylpiperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds also target alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles. The uniqueness of 2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione lies in its specific structural features, which may confer distinct therapeutic advantages .
Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-29-19-9-5-4-8-18(19)23-12-14-24(15-13-23)20(26)10-11-25-21(27)16-6-2-3-7-17(16)22(25)28/h2-5,8-9,16-17H,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLJYAEBOCUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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